10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one
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Overview
Description
10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one is a complex organic compound that features a unique structure combining a triazino-benzimidazole core with a tert-butylphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazino-benzimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylphenoxyethyl side chain: This step often involves nucleophilic substitution reactions where the phenoxyethyl group is introduced using reagents like alkyl halides or sulfonates.
Final modifications: Any additional functional groups or protective groups are added or removed as needed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Shares the tert-butylphenol moiety and is used as an antioxidant.
Ethyl (4-tert-butylphenoxy)acetate: Contains a similar phenoxyethyl group and is used in various chemical syntheses.
Uniqueness
10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one is unique due to its combination of a triazino-benzimidazole core with a tert-butylphenoxyethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 2,4-di-tert-butylphenol or ethyl (4-tert-butylphenoxy)acetate.
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl-[1,2,4]triazino[4,3-a]benzimidazol-4-one |
InChI |
InChI=1S/C22H24N4O2/c1-15-20(27)26-19-8-6-5-7-18(19)25(21(26)24-23-15)13-14-28-17-11-9-16(10-12-17)22(2,3)4/h5-12H,13-14H2,1-4H3 |
InChI Key |
CDHDMYQSIGJRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N(C3=CC=CC=C3N2C1=O)CCOC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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